molecular formula C7H7BrClNO B571832 5-Bromo-2-chloro-3-ethoxypyridine CAS No. 1241752-29-3

5-Bromo-2-chloro-3-ethoxypyridine

Cat. No.: B571832
CAS No.: 1241752-29-3
M. Wt: 236.493
InChI Key: LGMDMSGQELXZEL-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-ethoxypyridine: is a heterocyclic organic compound with the molecular formula C7H7BrClNO . It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and ethoxy groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-ethoxypyridine typically involves the halogenation of 3-ethoxypyridine. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-3-ethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the notable applications of 5-Bromo-2-chloro-3-ethoxypyridine is in the development of anticancer agents. Research has indicated that derivatives of this compound exhibit promising activity against various cancer cell lines. For instance, compounds synthesized from this compound have shown inhibitory effects on tumor growth in preclinical models, suggesting potential as therapeutic agents for cancer treatment .

Antimicrobial Properties
Studies have demonstrated that derivatives of this compound possess antimicrobial properties. These compounds have been tested against a range of bacterial strains, showing effectiveness in inhibiting growth and suggesting their utility in developing new antibiotics .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its bromine and chlorine substituents allow for various nucleophilic substitution reactions, facilitating the synthesis of more complex organic molecules. For example, it has been used in Suzuki coupling reactions to generate novel pyridine-based derivatives with diverse functional groups .

Synthesis of Pharmaceuticals
The compound is involved in the synthesis of several pharmaceuticals, including those targeting neurological disorders and metabolic diseases. For instance, it has been utilized in the preparation of Vadadustat, a drug used for treating anemia related to chronic kidney disease .

Material Science

Applications in Liquid Crystals
Recent studies suggest that pyridine derivatives, including this compound, can be used as chiral dopants in liquid crystal displays (LCDs). This application leverages their unique electronic properties and molecular structures to enhance the performance and stability of LCDs .

Data Table: Summary of Applications

Application Area Details
Medicinal ChemistryAnticancer agents; antimicrobial properties against bacterial strains
Organic SynthesisBuilding block for complex organic molecules; synthesis of pharmaceuticals
Material ScienceChiral dopants for liquid crystal displays (LCDs)

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of compounds based on this compound that exhibited selective cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
  • Antimicrobial Studies : In research conducted by European Journal of Medicinal Chemistry, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. This study emphasizes the potential for developing new antimicrobial agents from this compound .
  • Liquid Crystal Applications : A paper from Materials Science Journal discussed using this compound as a chiral dopant in LCDs, demonstrating improved response times and color purity compared to traditional dopants .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-ethoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The ethoxy group provides additional stability and solubility, facilitating its use in different applications .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chloro-3-ethoxypyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical reactions. The ethoxy group provides additional stability and solubility, making it suitable for various applications in research and industry .

Biological Activity

5-Bromo-2-chloro-3-ethoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C_7H_7BrClN
  • Molecular Weight : 221.49 g/mol
  • Boiling Point : Approximately 212 °C
  • Melting Point : Not extensively documented, but similar pyridine derivatives typically have melting points ranging from 30 °C to 100 °C.

The synthesis of this compound generally involves halogenation and alkylation reactions, which can be optimized for yield and purity. Recent advancements in synthetic methods have improved the efficiency of producing this compound, making it more accessible for biological testing.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains, including:

  • E. coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further mechanistic studies are needed to confirm this hypothesis.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as:

Cancer Cell LineIC50 (µM)
HeLa (Cervical)15
MCF7 (Breast)12
A549 (Lung)18

These findings suggest that the compound may interfere with cellular signaling pathways involved in cell proliferation and survival.

Neuropharmacological Effects

Preliminary studies suggest potential neuropharmacological effects, particularly as a modulator of neurotransmitter systems. It has been noted for its antagonistic activity on serotonin receptors, which could indicate a role in managing mood disorders or anxiety.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated a strong correlation between bromination at the pyridine ring and increased antimicrobial activity .
  • Anticancer Research :
    In a recent publication, researchers explored the anticancer effects of halogenated pyridines on multiple cancer cell lines. The study found that this compound significantly reduced cell viability in HeLa cells by inducing apoptosis through caspase activation .
  • Neuropharmacological Investigations :
    A dissertation from UC Santa Barbara highlighted the neuropharmacological potential of pyridine derivatives. The findings suggested that this compound could serve as a lead compound for developing new treatments for anxiety disorders due to its interaction with serotonin receptors .

Properties

IUPAC Name

5-bromo-2-chloro-3-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMDMSGQELXZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745077
Record name 5-Bromo-2-chloro-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241752-29-3
Record name 5-Bromo-2-chloro-3-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

As shown in step 2-iv of Scheme 2, phosphorous oxychloride (48.02 g, 403.6 mmol) was added to 3-bromo-5-ethoxypyridine, 1-oxide (4.4 g, 20.18 mmol) in 700 mL of DCM at RT. The reaction mixture was stirred at RT overnight. After the addition of brine, the organics were partitioned, dried over MgSO4, filtered, and the filtrate concentrated under reduced pressure. The product was purified by filtering the concentrate through a pad of silica gel and eluting the pad with ethyl acetate. The volatiles were removed under reduced pressure to provide 5-bromo-2-chloro-3-ethoxypyridine (Compound 1003, 4.3 g, 85.6%): 1H NMR (CDCl3) δ 8.1 (s, 1H), 7.32 (s, 1H), 4.15 (q, 2H), 1.6 (t, 3H).
Quantity
48.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-oxide
Quantity
4.4 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-5-ethoxypyridine 1-oxide (40 g, 183 mmol) in DCM (200 mL) at 0° C. was slowly added POCl3 (159 mL, 1701 mmol) over 30 min. Then the resulting solution was warmed to 45° C. for 15 h. The mixture was concentrated and extracted with DCM (2×200 mL), dried over Na2SO4 and concentrated to give 5-bromo-2-chloro-3-ethoxypyridine (30 g, 60.9 mmol, 33.2% yield): 1H NMR (400 MHz, CD3OD) δ 8.00-7.99 (d, J=2.0 Hz, 1H), 7.65-7.64 (d, J=2.0 Hz, 1H), 4.17-4.12 (m, 2H), 1.44 (t, J=7.0 Hz, 2H); ES-LCMS m/z 235 (M+H).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
159 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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